2-(3-chloro-1H-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile
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Overview
Description
2-(3-chloro-1H-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile is a heterocyclic compound that contains both a triazole and a pyridine ring
Preparation Methods
The synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile typically involves the reaction of 3-chloro-1H-1,2,4-triazole with 4,6-dimethylpyridine-3-carbonitrile under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-chloro-1H-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(3-chloro-1H-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other triazole and pyridine derivatives. For example:
3-chloro-1H-1,2,4-triazole: Shares the triazole ring but lacks the pyridine moiety.
4,6-dimethylpyridine-3-carbonitrile: Contains the pyridine ring but lacks the triazole moiety.
The uniqueness of 2-(3-chloro-1H-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components.
Properties
IUPAC Name |
2-(3-chloro-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN5/c1-6-3-7(2)14-9(8(6)4-12)16-5-13-10(11)15-16/h3,5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFRWKWWUJIIIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2C=NC(=N2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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